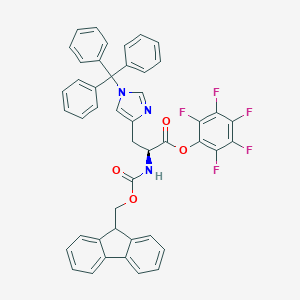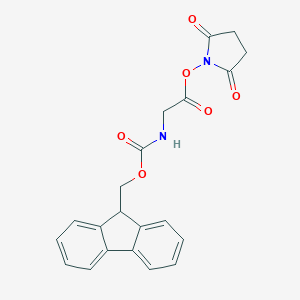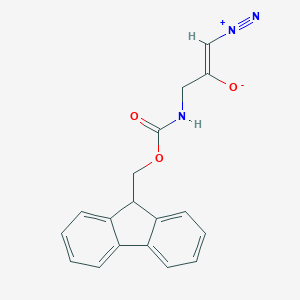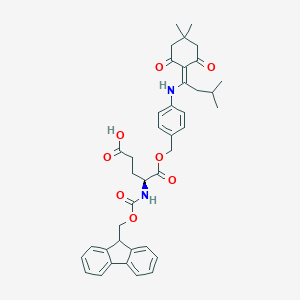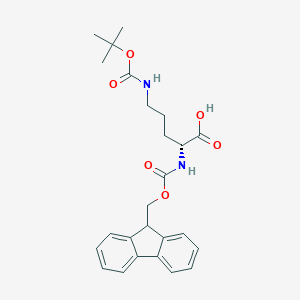
Fmoc-D-Orn(Boc)-OH
Vue d'ensemble
Description
“Fmoc-D-Orn(Boc)-OH” is a biochemical reagent . It is used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi . It can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
“Fmoc-D-Orn(Boc)-OH” is a reagent used for the synthesis of bisquinoline analogs . It is a standard building block of introduction of D-ornithine amino-acid residues by Fmoc SPPS .Molecular Structure Analysis
The molecular formula of “Fmoc-D-Orn(Boc)-OH” is C25H30N2O6 . Its molecular weight is 454.52 g/mol .Chemical Reactions Analysis
“Fmoc-D-Orn(Boc)-OH” is used in Fmoc solid-phase peptide synthesis . It is a key reagent in the synthesis of bisquinoline analogs .Physical And Chemical Properties Analysis
“Fmoc-D-Orn(Boc)-OH” is a white crystalline powder . It has a high purity, with an assay of ≥95.0% (acidimetric), ≥98% (TLC), and ≥98.0% (HPLC) . It is clearly soluble in DMF .Applications De Recherche Scientifique
Polypeptide Synthesis and Amino Acid Protection : Fmoc-D-Orn(Boc)-OH is used in the synthesis of polypeptides, aiding in amino acid protection and peptide bonding. This is crucial for producing specific polypeptide sequences with high purity and yield (Zhao Yi-nan & Melanie Key, 2013).
Solid-Phase Peptide Synthesis : It plays a role in solid-phase peptide synthesis, particularly in the stepwise construction of peptides on a polyacrylamide gel resin. Its use as an N-α-protecting group and the effects on peptide secondary structure have been studied (B. Larsen et al., 1993).
Synthesis of Constrained Amino Acids : Fmoc-D-Orn(Boc)-OH has been used in the synthesis of conformationally constrained amino acids, demonstrating its potential in creating peptides with specific biological activities (V. Santagada et al., 2001).
Hydrogelation and Self-Assembly : Research has explored its role in the hydrogelation and self-assembly properties of Fmoc-tripeptides. The study highlights its influence on hydrogel modulus and anisotropy, contributing to the understanding of peptide self-assembly (G. Cheng et al., 2010).
Induction of Beta-Sheet Folding : It has been used in peptides to induce beta-sheet folding and interaction, showcasing its potential in the design of peptides with specific structural properties (J. Nowick et al., 2002).
Preparation of Arginine Derivatives : The compound has been utilized in the preparation of arginine derivatives, demonstrating an efficient and economical method for producing these compounds (Ruixin Zhu et al., 2010).
Controlled Aggregation in Material Chemistry : Its self-assembled structures formed by modified amino acids are studied for novel nanoarchitectures, potentially useful in material chemistry and biomedical applications (Nidhi Gour et al., 2021).
Synthesis of Fmoc-Protected Amino Acids : It's used in the synthesis of Fmoc-protected amino acids, which is important in peptide chemistry, providing alternatives to classical protection methods (Sherine N. Khattab et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOIZTMAHNLNHE-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553924 | |
| Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Orn(Boc)-OH | |
CAS RN |
118476-89-4 | |
| Record name | N~5~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118476-89-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



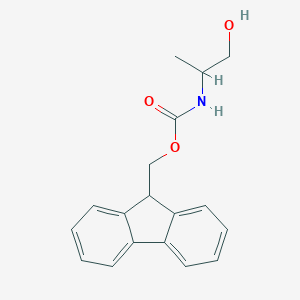
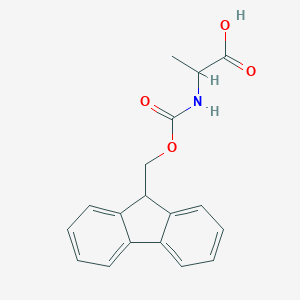
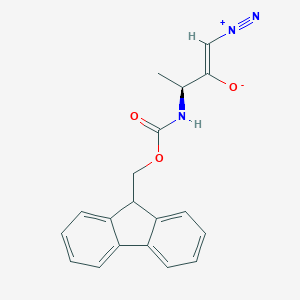
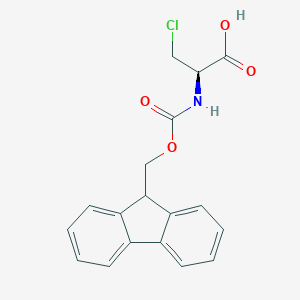
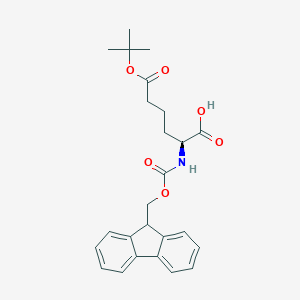
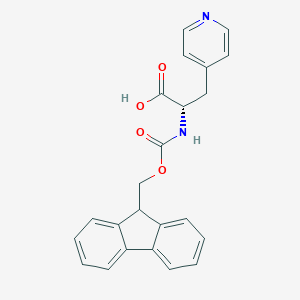
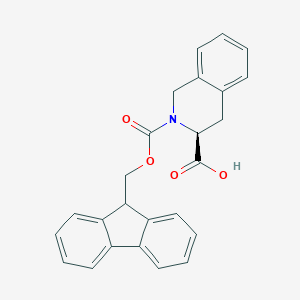
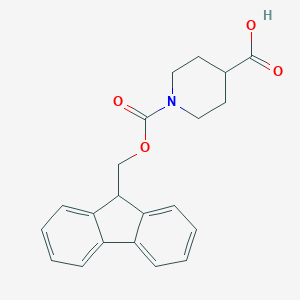
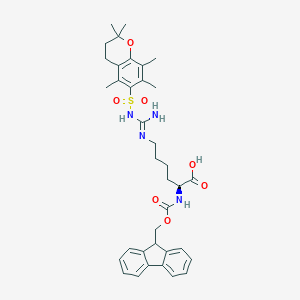
![9H-fluoren-9-ylmethyl 4-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propyl]imidazole-1-carboxylate](/img/structure/B557573.png)
